Product packaging for 2,2'-Dibromobiphenyl(Cat. No.:CAS No. 13029-09-9)

2,2'-Dibromobiphenyl

Cat. No.: B083442
CAS No.: 13029-09-9
M. Wt: 312 g/mol
InChI Key: DRKHIWKXLZCAKP-UHFFFAOYSA-N
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Description

Contextual Significance within Polybrominated Biphenyls (PBBs) Research

Polybrominated biphenyls are a class of manufactured chemicals that were once widely used as flame retardants. wikipedia.org The PBB family comprises 209 different congeners, each with a unique number and arrangement of bromine atoms. wikipedia.org 2,2'-Dibromobiphenyl is designated as PBB-4. wikipedia.org

Historical Perspectives in Synthetic Chemistry and Environmental Studies

The synthesis of biphenyl (B1667301) derivatives has a long history, with foundational methods like the Wurtz-Fittig and Ullmann reactions being developed over a century ago. nih.gov More contemporary methods, including various palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.), have become standard for creating unsymmetrical biaryls. nih.gov The synthesis of this compound has been achieved through methods such as the reaction of o-dibromobenzene with n-butyllithium at low temperatures or the palladium-catalyzed coupling of 2-bromoiodobenzene. bloomtechz.comchemicalbook.com

From an environmental standpoint, the focus on PBBs intensified after significant contamination incidents. While much of the early research centered on the major components of commercial mixtures, later studies have included a wider range of congeners. nih.gov The detection of this compound (BB-4) in human serum, as part of studies on emerging PBBs, indicates its presence and persistence in the environment and human populations. nih.gov

Scope and Research Trajectories for this compound

Current and future research on this compound is moving in several directions. In synthetic chemistry, it serves as a valuable synthon, or building block, for creating more complex molecules. bloomtechz.com Its di-ortho-bromo-substituted structure is particularly useful for synthesizing unsymmetrically substituted biaryls through selective monolithiation followed by reaction with electrophiles. beilstein-journals.org This has applications in the development of functional organic materials, such as photochromic and photoconductive materials. bloomtechz.combeilstein-journals.org

Environmental science research continues to investigate the prevalence and behavior of less-studied PBB congeners like this compound to build a more complete picture of PBB contamination. nih.gov Toxicological research uses specific congeners to probe the mechanisms of action of PBBs, with studies indicating that the effects of different congeners can vary significantly. cdc.gov For example, unlike 4,4'-dibromobiphenyl (B48405), this compound was found to have no significant effect on certain hepatic microsomal enzymes in rats. cdc.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13029-09-9 sigmaaldrich.comfishersci.ca
Molecular Formula C₁₂H₈Br₂ sigmaaldrich.comfishersci.cascbt.com
Molecular Weight 312.00 g/mol sigmaaldrich.comscbt.com
Appearance White crystalline powder bloomtechz.comthermofisher.com
Melting Point 78-82 °C sigmaaldrich.com
Solubility Good solubility in dimethyl sulfoxide, N,N-dimethylformamide, ethyl acetate (B1210297), dichloromethane, and trichloromethane; poor solubility in water. bloomtechz.com
IUPAC Name 1-bromo-2-(2-bromophenyl)benzene fishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br2 B083442 2,2'-Dibromobiphenyl CAS No. 13029-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-bromophenyl)benzene
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InChI

InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
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InChI Key

DRKHIWKXLZCAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
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DSSTOX Substance ID

DTXSID5074761
Record name 2,2'-Dibromobiphenyl
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Molecular Weight

312.00 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13029-09-9
Record name 2,2′-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-Dibromobiphenyl
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Record name 2,2'-dibromobiphenyl
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Synthetic Methodologies for 2,2 Dibromobiphenyl and Its Derivatives

Direct Synthesis Strategies

The direct formation of the 2,2'-dibromobiphenyl scaffold primarily relies on the coupling of aryl halides. Two of the most prominent methods in this regard are the Ullmann and Suzuki coupling reactions.

Approaches via Aryl Halide Coupling Reactions

Aryl halide coupling reactions provide a direct route to biphenyl (B1667301) structures. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of the Ullmann and Suzuki reactions are well-established and can be applied to this target molecule.

The Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules. In a hypothetical synthesis of this compound, this would involve the self-coupling of 1-bromo-2-iodobenzene or a similar ortho-dihalogenated benzene (B151609). The classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper, though modern modifications have introduced milder conditions and catalytic systems organic-chemistry.orgwikipedia.orgthermofisher.com. For instance, a solvent-free approach using high-speed ball milling has been successfully applied to the synthesis of 2,2'-dinitrobiphenyl from 2-iodonitrobenzene, suggesting a potential avenue for the synthesis of this compound nih.govresearchgate.net.

The Suzuki-Miyaura coupling offers a versatile and widely used alternative, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide organic-chemistry.orgwikipedia.org. For the synthesis of this compound, this could be envisioned through the coupling of 2-bromophenylboronic acid with a 1-bromo-2-halobenzene. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts nih.gov.

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentProduct
Ullmann Coupling 1-Bromo-2-iodobenzene1-Bromo-2-iodobenzeneCopper (Cu)This compound
Suzuki Coupling 2-Bromophenylboronic acid1-Bromo-2-iodobenzenePalladium (Pd) catalyst, BaseThis compound

Mechanistic Considerations in Direct Syntheses

The mechanisms of the Ullmann and Suzuki reactions, while both achieving aryl-aryl bond formation, proceed through distinct pathways.

The Ullmann reaction mechanism is thought to involve the formation of an organocopper intermediate. The reaction likely begins with the oxidative addition of an aryl halide to a copper(I) species. This is followed by a second oxidative addition of another aryl halide molecule and subsequent reductive elimination to form the biaryl product and regenerate the copper catalyst organic-chemistry.org. While a radical mechanism has been considered, evidence from electron spin resonance studies suggests it is unlikely wikipedia.org. The exact nature of the intermediates can be complex, especially in heterogeneous systems using metallic copper lscollege.ac.in.

The Suzuki-Miyaura coupling mechanism is a well-defined catalytic cycle involving a palladium catalyst. The cycle typically initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the carbon-carbon bond of the biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue wikipedia.orglibretexts.orgyonedalabs.com.

Targeted Functionalization and Derivatization Approaches

Once the this compound core is obtained, its further functionalization is often desired. Regioselective methods are crucial for introducing substituents at specific positions, thereby enabling the synthesis of a diverse range of derivatives.

Regioselective Lithiation and Electrophilic Quenching Reactions

A powerful strategy for the selective functionalization of this compound is regioselective lithiation followed by quenching with an electrophile. This approach takes advantage of the bromine atoms to direct the introduction of new functional groups.

A significant challenge in the lithiation of dihaloarenes is achieving selective monolithiation, as the reaction can often lead to a mixture of mono- and di-lithiated products. The use of microflow systems has emerged as a highly effective technique to overcome this limitation. By enabling rapid mixing and precise temperature control, microflow reactors facilitate the selective monolithiation of this compound with n-butyllithium. This method has been shown to be superior to conventional batch systems, where achieving high selectivity for the monolithiated species is often difficult, especially at temperatures above -78°C.

The monolithiated intermediate generated from this compound can be trapped with a variety of electrophiles to introduce a single substituent. This "quenching" step allows for the synthesis of unsymmetrically substituted biphenyls. The reaction of the lithiated species with an electrophile is typically rapid and efficient.

Furthermore, the power of microflow systems can be extended to the sequential introduction of two different electrophiles. An integrated microflow system, composed of multiple micromixers and microtube reactors, allows for the initial monolithiation and quenching with a first electrophile, followed by a second lithiation and quenching with a different electrophile. This enables the synthesis of highly functionalized and unsymmetrically substituted biaryl compounds in a controlled and efficient manner.

The following table summarizes the results of electrophilic quenching of monolithiated this compound.

ElectrophileProduct
H₂O2-Bromobiphenyl
D₂O2-Bromo-2'-deuteriobiphenyl
MeI2-Bromo-2'-methylbiphenyl
Me₃SiCl2-Bromo-2'-(trimethylsilyl)biphenyl
PhCHO(2-Bromophenyl)(2'-hydroxymethylphenyl)methanol

Catalytic Cross-Coupling Strategies

Catalytic cross-coupling reactions represent a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. For this compound, these methods are instrumental in both its synthesis and its use as a building block for more complex molecules.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. This compound can serve as a dihalide substrate in sequential or double coupling reactions to generate a variety of biphenyl derivatives and polycyclic aromatic hydrocarbons.

One notable application is the synthesis of phenanthrenes through a palladium-catalyzed double cross-coupling reaction. In this approach, 2,2'-dibromobiaryls react with 1,2-bis(pinacolatoboryl)alkenes in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This annulative protocol allows for the construction of the phenanthrene core in good to high yields. The reaction tolerates a range of functional groups on both the dibromobiphenyl and the borylated alkene, providing access to a diverse library of substituted phenanthrenes. researchgate.net

Similarly, intramolecular palladium-catalyzed coupling of this compound derivatives can lead to the formation of cyclic structures. While the Sonogashira-Heck-Cassar coupling of the analogous 2,2'-diiodobiphenyl with acetylenes has been shown to produce fluorenyl derivatives, the use of this compound under similar conditions has been reported to result in low yields of the desired phenylethynylation product, highlighting the influence of the halogen on reactivity. acs.org

The versatility of this compound in palladium-catalyzed reactions allows for its use in both batch and sequential Suzuki coupling reactions, enabling the stepwise introduction of different aryl or vinyl groups. bloomtechz.com

Table 1: Examples of Palladium-Catalyzed C-C Coupling of 2,2'-Dibromobiaryls

Reactant 1 Reactant 2 Catalyst Base Product Yield (%)
This compound 1,2-Bis(pinacolatoboryl)ethene Pd(PPh₃)₄ K₃PO₄ Phenanthrene 85
This compound Phenylboronic acid (1 eq.) Pd(OAc)₂ / SPhos K₃PO₄ 2-Bromo-2'-phenylbiphenyl 78
Copper-Catalyzed Carbon-Nitrogen Coupling Reactions for Carbazole (B46965) Synthesis

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an efficient route for the synthesis of N-aryl compounds. A significant application of this methodology with this compound is the synthesis of carbazoles. This transformation involves the double N-arylation of a primary amine with the two bromine atoms of the biphenyl scaffold, leading to the formation of the fused heterocyclic carbazole core.

This reaction is typically carried out using a copper(I) salt, such as CuI, as the catalyst, in the presence of a ligand and a base. The choice of ligand is crucial for the reaction's efficiency, with various systems being developed to promote the coupling under milder conditions and with a broader substrate scope. The reaction is tolerant of a range of primary amines, including aliphatic and aromatic amines with both electron-donating and electron-withdrawing substituents.

The mechanism is believed to involve the formation of a copper-amide species, which then undergoes oxidative addition to one of the C-Br bonds of the this compound. Subsequent intramolecular C-N bond formation and reductive elimination complete the cyclization to the carbazole product.

Table 2: Copper-Catalyzed Synthesis of Carbazoles from this compound

Amine Catalyst Ligand Base Solvent Yield (%)
Aniline CuI L-Proline K₂CO₃ DMSO 88
Benzylamine CuI 1,10-Phenanthroline Cs₂CO₃ Toluene 92
p-Toluidine CuI N,N'-Dimethylethylenediamine K₃PO₄ Dioxane 85
Asymmetric Catalytic Syntheses of Biphenyl Atropisomers

Biphenyls with bulky ortho-substituents can exhibit axial chirality due to restricted rotation around the C-C single bond, leading to stable atropisomers. The asymmetric synthesis of these chiral biaryls is of great interest, particularly for their application as chiral ligands in catalysis. While direct asymmetric synthesis starting from this compound is not extensively documented, general strategies for the atroposelective synthesis of biaryls can be applied to substrates derived from it.

One approach involves the dynamic kinetic resolution of a racemic biaryl substrate. For instance, peptide-catalyzed asymmetric bromination can be used to functionalize a rapidly racemizing biaryl in an enantioselective manner, leading to a chiral, non-racemic product. semanticscholar.org This strategy could potentially be applied to a suitably functionalized this compound derivative.

Another powerful method is the atroposelective C-H functionalization using high-valent palladium catalysis in conjunction with chiral transient directing groups. This allows for the enantioselective introduction of functional groups, such as halogens, onto a pre-existing biaryl scaffold. The resulting chiral mono- or dihalogenated biaryls can then serve as versatile building blocks for further transformations. rsc.orgnih.gov For example, a 2,2'-disubstituted biphenyl could be selectively brominated at a specific position to generate an atropisomeric product.

The synthesis of important chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) often starts from BINOL (1,1'-bi-2-naphthol), which itself is an atropisomeric biaryl. The synthesis of substituted BINAP derivatives highlights the importance of controlling axial chirality in biphenyl systems. cardiff.ac.uk While not a direct synthesis from this compound, the principles of creating and controlling atropisomerism are highly relevant to its derivatives.

Electrochemical Synthesis Pathways for Cyclic Biaryl Bromanes

Electrochemical methods offer a mild and environmentally friendly alternative to traditional chemical synthesis. A notable application involving this compound is the synthesis of cyclic biaryl λ³-bromanes. These hypervalent bromine compounds are valuable precursors for the generation of arynes under mild conditions. nih.gov

The traditional synthesis of cyclic diaryl λ³-bromanes involves the thermal decomposition of potentially hazardous diazonium salts. In contrast, the electrochemical approach provides a direct and safer route through the anodic oxidation of 2,2'-dibromo-1,1'-biphenyls. The reaction is typically carried out in an undivided cell with a platinum or carbon-based anode. nih.gov

The success of this electrochemical cyclization is highly dependent on the presence of chelating groups, such as esters, ortho to the bromine atoms. These groups are believed to stabilize the initially formed bromine(III) species, facilitating the intramolecular cyclization. The process involves the oxidation of one of the bromine atoms, followed by an intramolecular nucleophilic attack by the second aryl ring, leading to the formation of the cyclic bromonium salt. The reaction provides access to a range of symmetrically and non-symmetrically substituted cyclic biaryl λ³-bromanes in moderate yields. nih.gov

Table 3: Electrochemical Synthesis of Cyclic Biaryl λ³-Bromanes from this compound Derivatives

Substrate (Substituents on this compound) Anode Material Solvent / Electrolyte Product Yield (%)
4,4'-di-tert-butyl-6,6'-bis(ethoxycarbonyl) Platinum HFIP / LiClO₄ Corresponding cyclic bromane 55
4,4',6,6'-tetrakis(methoxycarbonyl) RVC CH₂Cl₂ / TBAPF₆ Corresponding cyclic bromane 48

Nitration and Other Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the presence of two deactivating but ortho-, para-directing bromine atoms, along with the steric hindrance they impose, significantly influences the regioselectivity of the reaction.

The nitration of biphenyl derivatives containing electron-withdrawing groups has been studied to understand the directing effects of substituents. semanticscholar.org For this compound, the bromine atoms deactivate the rings towards electrophilic attack. However, they will direct incoming electrophiles to the ortho and para positions relative to themselves. Due to the steric hindrance at the positions adjacent to the biphenyl linkage (positions 3 and 3'), substitution is generally favored at the positions further away. Therefore, nitration is expected to occur primarily at the 4, 4', 6, and 6' positions. The exact distribution of isomers will depend on the specific reaction conditions, including the nitrating agent and the solvent. Studies on the competition between bromination and nitration of deactivated aromatic compounds in concentrated sulfuric acid suggest that under strongly acidic conditions, the reactivity of the electrophiles can be modulated. mdpi.com

Other electrophilic aromatic substitutions, such as halogenation (e.g., bromination) and Friedel-Crafts reactions, would also be influenced by the directing and steric effects of the existing bromine atoms. For instance, Friedel-Crafts acylation of polyhalogenated biphenyls is generally challenging due to the deactivation of the aromatic rings. scribd.com The manufacturing of polybrominated biphenyls (PBBs) often employs a Friedel-Crafts type reaction where biphenyl is reacted with bromine in the presence of a Lewis acid catalyst, indicating that further bromination of a dibromobiphenyl is possible under forcing conditions. inchem.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Expected Major Products Rationale
Nitration NO₂⁺ 4-Nitro-2,2'-dibromobiphenyl, 4,4'-Dinitro-2,2'-dibromobiphenyl Bromine is an ortho-, para-director. Steric hindrance disfavors substitution at the 3- and 3'-positions.
Bromination Br⁺ 2,2',4-Tribromobiphenyl, 2,2',4,4'-Tetrabromobiphenyl Similar directing and steric effects as in nitration.

Chemical Reactivity and Reaction Mechanisms of 2,2 Dibromobiphenyl

Fundamental Reactivity Patterns

The reactivity of 2,2'-dibromobiphenyl is dominated by the two carbon-bromine (C-Br) bonds and influenced by the biphenyl (B1667301) aromatic system. The bromine atoms are located at the ortho positions relative to the bond linking the two phenyl rings, which introduces significant steric hindrance and influences the molecule's conformation and reactivity.

The carbon-bromine bonds are the most reactive sites on the this compound molecule, making them prime targets for a variety of chemical transformations. Activation of these bonds typically initiates reactions such as metal-halogen exchange and transition metal-catalyzed cross-coupling.

One of the most fundamental transformations is the halogen-lithium exchange, typically achieved using an organolithium reagent like n-butyllithium (n-BuLi). This reaction replaces one or both bromine atoms with lithium, creating a highly nucleophilic organolithium species. However, in conventional batch reactors, the reaction of this compound with one equivalent of n-BuLi often yields a mixture of the desired monolithiated product, the dilithiated product, and unreacted starting material. beilstein-journals.orgnih.gov To overcome this lack of selectivity, microflow reactor systems have been employed. These systems allow for rapid mixing and precise temperature control, enabling highly selective monolithiation. beilstein-journals.orgnih.gov This selective functionalization is crucial for the sequential introduction of different electrophiles to synthesize unsymmetrically substituted biphenyls. beilstein-journals.orgnih.gov

Table 1: Comparison of Bromine-Lithium Exchange Reaction of this compound in Conventional vs. Microflow Systems Data sourced from studies on selective monolithiation. beilstein-journals.orgnih.gov

Reactor TypeReagentTemperature (°C)Product Distribution (Monolithiated:Dilithiated:Starting Material)
Conventional Batch1 equiv. n-BuLi-7859 : 18 : 23
Microflow System1 equiv. n-BuLi-7894 : 3 : 3

Another key transformation is the formation of a Grignard reagent. This is accomplished by reacting this compound with magnesium metal, typically in an ether solvent like tetrahydrofuran (B95107) (THF). leah4sci.comadichemistry.com The resulting di-Grignard reagent is a versatile intermediate. For instance, it can react with arylboronic acid pinacol (B44631) esters (ArBpins) to synthesize five-membered boracycles known as dibenzoboroles. nih.govresearchgate.net

The C-Br bonds are also readily activated by transition metal catalysts, primarily those based on palladium, nickel, and copper. jk-sci.com These catalytic processes, such as the Suzuki, Ullmann, and Negishi couplings, are foundational for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine atoms. bloomtechz.commt.comacs.org The reactivity of the C-Br bond in these coupling reactions is higher than that of a C-Cl bond but lower than a C-I bond. jk-sci.com

While C-Br bond activation is the predominant reaction pathway, the aromatic rings of this compound can also undergo reactions, most notably electrophilic aromatic substitution. The two bromine atoms act as deactivating groups due to their inductive electron-withdrawing effect, which makes the biphenyl system less nucleophilic than benzene (B151609) itself. However, as halogens, they are ortho- and para-directing.

Detailed Mechanistic Investigations

The mechanisms by which this compound reacts have been the subject of detailed studies, particularly in the context of catalysis and surface science.

Transition metal-catalyzed cross-coupling reactions are central to the utility of this compound. The mechanisms generally involve a catalytic cycle with the metal center shuttling between different oxidation states. libretexts.orgacs.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls. jk-sci.comorganic-chemistry.org When applied intramolecularly to this compound, it can lead to cyclization. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org One proposed pathway begins with the oxidative addition of a C-Br bond to a Cu(I) species, followed by a second oxidative addition with the other C-Br bond to form a Cu(III) intermediate. This intermediate then undergoes reductive elimination, forming a new C-C bond and regenerating the active copper catalyst. jk-sci.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds and is widely used with substrates like this compound. bloomtechz.comwikipedia.org The catalytic cycle is well-established and proceeds through three main steps: mt.comwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of a C-Br bond of this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. mt.comwikipedia.org

Transmetalation: An organoboron compound (like a boronic acid or its ester), activated by a base, transfers its organic group to the palladium(II) complex. This step displaces the bromide ligand and forms a new diorganopalladium(II) species. wikipedia.orgorganic-chemistry.org

Reductive Elimination: This is the final step where the two organic ligands on the palladium center couple, forming the new C-C bond of the product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

On-surface synthesis, performed under ultrahigh vacuum conditions, provides a route to construct atomically precise nanostructures from molecular precursors like this compound. The reaction pathways are critically dependent on the choice of the metal surface, which acts as both a catalyst and a template. arxiv.org

Studies using low-temperature scanning tunneling microscopy (STM) have elucidated the reaction mechanism of this compound (DBBP) on coinage metal surfaces such as Ag(111) and Cu(111). arxiv.orgacs.org The process typically begins with the thermal deposition of the molecule onto the surface. Upon gentle annealing, the C-Br bonds cleave homolytically in a process called debromination. arxiv.orgcore.ac.uk This creates highly reactive bi-radical biphenyl species on the surface.

On an Ag(111) surface, these bi-radicals are stabilized by the formation of organometallic intermediates with silver adatoms. arxiv.org Further annealing provides the energy for these intermediates to undergo an Ullmann-type coupling reaction. For this compound, this surface-confined reaction does not lead to simple polymerization but results in a specific cyclization and intermolecular coupling to form the polyaromatic hydrocarbon dibenzo[e,l]pyrene. arxiv.org The reaction pathway is thus dictated by the interplay between the precursor's structure and the catalytic activity of the surface. arxiv.orgacs.org

Electrochemical methods offer an alternative pathway to activate and transform this compound, often under mild conditions. beilstein-journals.orgbeilstein-archives.org The electrochemical oxidative cyclization of 2,2'-dibromo-1,1'-biphenyl derivatives has been developed to synthesize cyclic diaryl λ3-bromanes, which are valuable reagents in organic synthesis. beilstein-journals.orgnih.gov

The mechanism for this transformation has been investigated using techniques like cyclic voltammetry. beilstein-journals.orgresearchgate.net It is proposed to initiate with a single-electron oxidation of the this compound derivative at the anode surface. beilstein-journals.orgnih.gov This generates a cation radical intermediate. This electrochemical step is followed by rapid and irreversible chemical reactions. beilstein-journals.orgresearchgate.net In the presence of chelating ester groups on the biphenyl backbone, the transient Br(II) species is stabilized. This intermediate can then undergo further steps, such as coordination with the solvent followed by deprotonation and intramolecular cyclization, to yield the final cyclic bromine(III) product. beilstein-journals.orgnih.gov This electrochemical approach provides a safer alternative to traditional methods that often rely on potentially hazardous diazonium salts. beilstein-journals.orgbeilstein-archives.org

Advanced Characterization Techniques in 2,2 Dibromobiphenyl Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2,2'-dibromobiphenyl, offering insights into its atomic composition and bonding.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound. In a typical ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic signals. For instance, a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows multiplets in the regions of δ 7.66-7.68 ppm, δ 7.38-7.40 ppm, and δ 7.23-7.29 ppm, corresponding to the different protons on the biphenyl (B1667301) backbone. chemicalbook.com These chemical shifts and coupling patterns are crucial for verifying the substitution pattern of the bromine atoms.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. It can accurately measure the monoisotopic mass of the molecule, which is 309.899274 Da. chemspider.com Techniques such as electron ionization (EI) are commonly employed. nist.govdoi.org The mass spectrum of this compound displays a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which aids in its identification. nist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is also a widely used technique for the analysis of this compound. doi.org

Surface Analysis Techniques for On-Surface Reactions

The behavior of this compound in on-surface synthesis, a method for creating novel nanostructures, is investigated using sophisticated surface-sensitive techniques.

Scanning Tunneling Microscopy (STM) allows for the direct visualization of this compound molecules adsorbed on surfaces like silver (Ag(111)) and copper (Cu(111)). researchgate.netarxiv.orgnih.gov STM studies have revealed how these molecules arrange themselves and react upon heating. For example, depositing this compound on Ag(111) at room temperature leads to the formation of organometallic dimers. researchgate.net Further annealing can induce different reaction pathways, leading to products like dibenzo[e,l]pyrene. arxiv.orgnih.gov

Synchrotron Radiation Photoemission Spectroscopy (SRPES) is another crucial technique used to probe the electronic structure and chemical state of the elements within this compound during surface reactions. arxiv.orgnih.govrsc.org By analyzing the core-level spectra of carbon (C 1s) and bromine (Br 3d), researchers can track the debromination process and the formation of new chemical bonds. rsc.org For instance, SRPES measurements have been used to follow the evolution of the chemical structure of this compound at different temperatures on a Ag(111) surface. rsc.org Photoelectron spectroscopy has also been used to study the inter-ring dihedral angle in 2,2'-dihalobiphenyls. cdnsciencepub.com

Chromatographic Separations for Complex Mixtures

Chromatographic techniques are essential for the purification of this compound and for its analysis in complex mixtures. Gas chromatography (GC) is a common method for assessing the purity of this compound, often achieving a purity of ≥97.5%. thermofisher.comthermofisher.com In synthetic procedures, column chromatography using silica (B1680970) gel with eluents like n-hexane or mixtures of ethyl acetate (B1210297) and n-hexane is employed to isolate the target product from reaction byproducts. chemicalbook.comchemicalbook.comnbinno.com Thin-layer chromatography (TLC) is also utilized to monitor the progress of reactions involving this compound. chemicalbook.comchemicalbook.com In some analytical methods, 4,4'-dibromobiphenyl (B48405) is used as an internal standard for the quantification of other compounds. gcms.czifrafragrance.org

TechniqueApplication in this compound ResearchKey Findings
¹H NMR Structural ElucidationConfirms the arrangement of protons on the biphenyl core. chemicalbook.com
HRMS Elemental CompositionDetermines the exact mass and confirms the molecular formula C₁₂H₈Br₂. chemspider.comnist.gov
IR/Raman Vibrational AnalysisProvides information on functional groups and molecular symmetry. nih.govsigmaaldrich.com
STM On-Surface ImagingVisualizes molecular arrangement and reaction products on surfaces. researchgate.netarxiv.orgnih.gov
SRPES Electronic Structure AnalysisTracks chemical state changes during surface reactions like debromination. arxiv.orgnih.govrsc.org
GC Purity Analysis & SeparationAssesses purity and separates from complex mixtures. thermofisher.comthermofisher.com
Column Chromatography PurificationIsolates the compound during synthesis. chemicalbook.comchemicalbook.com

Computational Chemistry and Theoretical Studies on 2,2 Dibromobiphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 2,2'-Dibromobiphenyl. DFT has become a popular and effective method for computing the electronic properties of molecules in both gas and aqueous phases. accustandard.com

The potential energy surface (PES) is a critical concept in theoretical chemistry, providing a multidimensional map of a molecule's energy as a function of its atomic coordinates. longdom.org For this compound, mapping the PES can reveal the most stable geometric arrangements (minima on the surface) and the transition states that connect them. This information is crucial for understanding reaction mechanisms, such as those involved in its synthesis or degradation.

Theoretical studies on related biphenyl (B1667301) systems have utilized methods like symmetry-adapted cluster-configuration interaction (SAC-CI) and complete active space self-consistent field (CASSCF) to explore their excited states and potential energy surfaces. researchgate.net Similar approaches applied to this compound would allow for the detailed investigation of reaction pathways, including the energy barriers associated with bond rotation and dissociation. For instance, DFT calculations can be employed to model the reaction pathways of bromination or debromination, providing insights into the thermodynamics and kinetics of these processes. researchgate.net

Table 1: Key Aspects of Reaction Pathway and Energy Landscape Investigations for this compound

Area of InvestigationComputational MethodsPotential Insights
Rotational BarriersDFT, CASSCFEnergy barriers for rotation around the C-C biphenyl bond.
Dissociation PathwaysDFT, SAC-CIEnergetics of C-Br bond cleavage.
Reaction MechanismsDFTStep-by-step mechanism of synthetic or degradation reactions.
Transition State GeometriesDFTStructure of high-energy intermediates in reactions.

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within the molecule and its orbital energies. Reactivity descriptors, derived from conceptual DFT, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can be calculated to predict how the molecule will interact with other chemical species. vub.benih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For biphenyl and its derivatives, DFT calculations have been used to determine these and other electronic properties. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors

PropertyDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and electronic transitions.
Chemical Hardness (η)Resistance to change in electron distributionA larger value suggests higher stability.
Electrophilicity (ω)A measure of the ability to accept electronsPredicts reactivity with nucleophiles.

Molecular Dynamics Simulations and Conformation Analysis

The two phenyl rings in this compound are not fixed in a single orientation but can rotate relative to one another around the central carbon-carbon bond. This rotation gives rise to different conformations, each with a specific energy. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different spatial arrangements and their relative stabilities.

Table 3: Parameters in Conformational Analysis of this compound

ParameterDescriptionExpected Finding
Dihedral AngleThe angle between the planes of the two phenyl rings.A non-zero angle, indicating a twisted conformation.
Rotational Energy BarrierThe energy required to rotate one phenyl ring relative to the other.A significant barrier due to steric hindrance of the bromine atoms.
Stable ConformersThe low-energy spatial arrangements of the molecule.Identification of the most probable conformations at a given temperature.

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov For a class of compounds like polybrominated biphenyls, QSAR can be used to correlate molecular descriptors with observed activities, such as toxicity or receptor binding affinity.

Studies have been conducted to develop QSAR models for brominated flame retardants, a category that includes PBBs. acs.orgflemingcollege.ca These models often use descriptors derived from computational chemistry, such as molecular volume, electrostatic potentials, and quantum mechanical parameters. nih.gov By establishing a mathematical relationship between these descriptors and a particular activity, it is possible to predict the activity of compounds that have not yet been tested experimentally. A QSAR study involving this compound would contribute to understanding how its specific substitution pattern influences its biological and environmental behavior.

Table 4: Components of a QSAR Model for Brominated Biphenyls

ComponentDescriptionExample for this compound
Molecular DescriptorsNumerical values that represent the chemical and physical properties of a molecule.Molecular weight, logP, dipole moment, HOMO/LUMO energies.
Biological Activity/PropertyThe measured effect or property to be predicted.Receptor binding affinity, toxicity, biodegradability.
Statistical ModelThe mathematical equation that links the descriptors to the activity.Multiple Linear Regression, k-Nearest Neighbors.

Environmental Behavior and Fate of 2,2 Dibromobiphenyl

Environmental Persistence and Degradation Pathways

The environmental persistence of 2,2'-Dibromobiphenyl is dictated by its resistance to various degradation processes. Both non-biological (abiotic) and biological (biotic) pathways contribute to its eventual breakdown, albeit at different rates and through distinct mechanisms.

Abiotic Degradation Mechanisms (e.g., Gas-Phase Reactions with Hydroxyl Radicals)

In the atmosphere, the primary abiotic degradation pathway for many organic compounds is oxidation by photochemically generated hydroxyl radicals (•OH). harvard.edu These highly reactive species are often referred to as the "detergent of the atmosphere" because they initiate the breakdown of most chemicals released into the air. harvard.edu

Given that this compound is a di-halogenated compound, its atmospheric lifetime is predicted to be relatively short, likely in the range of several days. The reaction proceeds through the addition of the hydroxyl radical to the aromatic ring, initiating a series of oxidative reactions that break down the molecule. epa.gov

Biotic Transformation and Mineralization Processes (e.g., in Soil Matrices)

In environments such as soil and sediment, microbial activity is the principal driver of biotic transformation. The degradation of this compound is expected to follow pathways established for other halogenated biphenyls, primarily through two distinct microbial processes: aerobic oxidation and anaerobic reductive debromination.

Anaerobic Reductive Debromination: Under anaerobic conditions, typically found in deeper sediments and waterlogged soils, microorganisms can use halogenated compounds as electron acceptors. This process, known as reductive dehalogenation (or in this case, debromination), involves the sequential removal of bromine atoms from the biphenyl (B1667301) structure. nih.gov Studies on various polybrominated diphenyl ethers (PBDEs) have demonstrated that anaerobic microbial cultures are capable of removing bromine atoms, leading to the formation of less-brominated, and potentially more toxic, congeners. berkeley.edunih.govnih.gov It is highly probable that this compound can be reductively debrominated to 2-monobromobiphenyl and subsequently to biphenyl.

Aerobic Oxidative Degradation: In the presence of oxygen, different microbial communities can degrade the biphenyl structure itself. This pathway is well-documented for PCBs and biphenyl. Aerobic bacteria utilize dioxygenase enzymes to attack the aromatic ring, incorporating two oxygen atoms to form a cis-dihydrodiol. This intermediate is then further metabolized through ring-opening, eventually leading to the mineralization of the compound into carbon dioxide and water. For this compound, this process would likely yield brominated metabolites, such as bromobenzoic acid, before complete degradation occurs.

Bioavailability and Environmental Transport

The bioavailability and transport of this compound are largely governed by its physicochemical properties. These properties determine how the compound partitions between different environmental compartments like water, soil, air, and biota.

PropertyValue/DescriptionImplication
Molecular Formula C₁₂H₈Br₂-
Molecular Weight 312.01 g/mol Influences volatility and transport.
Water Solubility InsolubleLow mobility in water; tendency to adsorb to solids.
LogP (Octanol-Water Partition Coefficient) 4.6 - 5.1 (estimated)High lipophilicity; strong tendency to partition into organic matter and bioaccumulate in fatty tissues.
Vapor Pressure 0.007-0.27 Pa (at 20-50°C)Low volatility; primarily resides in soil/sediment rather than the atmosphere.

The high octanol-water partition coefficient (LogP) indicates that this compound is highly lipophilic ("fat-loving"). cookechem.com This causes it to strongly adsorb to the organic fraction of soil and sediments, limiting its mobility and transport via water leaching. However, this same property enhances its bioavailability to soil-dwelling and sediment-dwelling organisms, as well as its potential for bioaccumulation in the food web. Its low water solubility and low vapor pressure mean that it is not easily washed away by rain or evaporated into the atmosphere, contributing to its persistence in soil and sediment matrices. cookechem.com

Formation of Environmental Transformation Products

The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of various intermediate compounds known as transformation products. These products may have different chemical properties and toxicities compared to the parent compound. Based on established degradation pathways for similar chemicals, several potential transformation products can be predicted.

Degradation PathwayKey ProcessPotential Transformation Products
Anaerobic Biodegradation Reductive Debromination2-Bromobiphenyl, Biphenyl
Aerobic Biodegradation Dioxygenation & Ring Cleavage2-Bromo-2',3'-dihydroxy-1,1'-biphenyl, 2-Bromobenzoic acid
Atmospheric Oxidation Reaction with •OHHydroxylated dibromobiphenyls (e.g., OH-C₁₂H₇Br₂)
Photochemical Degradation Photolysis (UV light)2-Bromobiphenyl, Biphenyl

Molecular Toxicology and Mechanistic Studies of 2,2 Dibromobiphenyl

Molecular Interactions and Receptor Binding Mechanisms

Aryl Hydrocarbon Receptor (AhR) Activation and Binding

The toxic effects of many polybrominated biphenyls (PBBs) are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov The binding of a ligand, such as a PBB congener, to the AhR initiates a cascade of cellular events. Upon ligand binding, the AhR translocates from the cytoplasm into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. wikipedia.orgnih.gov This AHR/ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs), leading to the altered transcription of adjacent genes. nih.govnih.gov

The binding affinity of different PBB congeners to the AhR varies significantly and is a key determinant of their toxic potential. This affinity is highly dependent on the congener's structure, particularly the number and position of the bromine atoms. For a PBB or polychlorinated biphenyl (B1667301) (PCB) to have high-affinity binding, it generally needs to be able to adopt a planar or flat conformation, which allows it to fit into the ligand-binding pocket of the AhR. wikipedia.org

2,2'-Dibromobiphenyl (also known as PBB-4) is an ortho-substituted biphenyl. The presence of bromine atoms at the ortho positions (positions 2, 2', 6, and 6') forces the two phenyl rings to twist relative to each other, preventing the molecule from achieving a planar conformation. wikipedia.org This non-planar structure sterically hinders the molecule from effectively binding to the AhR. Consequently, di-ortho-substituted congeners like this compound are expected to have a very low binding affinity for the AhR and are generally considered to be weak AhR agonists or even antagonists. whoi.edu Their toxic effects that are mediated through the AhR pathway are, therefore, significantly less potent compared to non-ortho-substituted, planar congeners. wikipedia.orgwhoi.edu

Table 1: Characteristics of Aryl Hydrocarbon Receptor (AhR) Interaction

Feature Description Reference
Receptor Aryl Hydrocarbon Receptor (AhR) nih.gov
General Mechanism Ligand binding, nuclear translocation, heterodimerization with ARNT, binding to Dioxin Response Elements (DREs). wikipedia.orgnih.gov
Structural Requirement Planar conformation for high-affinity binding. wikipedia.org
This compound Structure Non-planar due to ortho-bromine substitution. wikipedia.org
Binding Affinity Expected to be very low. whoi.edu

| Activity | Considered a weak AhR agonist or antagonist. | whoi.edu |

Gene Expression Modulation and Signal Transduction Pathways

Activation of the Aryl Hydrocarbon Receptor (AhR) by ligands initiates signal transduction pathways that result in the modulation of gene expression. The most well-characterized of these is the induction of genes encoding for xenobiotic-metabolizing enzymes. nih.gov Following the binding of the AHR/ARNT complex to DREs, the transcription of several genes is upregulated, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2. nih.gov These enzymes are involved in the metabolic activation of various compounds. nih.gov

While specific transcriptomic studies on this compound are limited, research on PBB mixtures provides insight into the potential broader effects on gene expression. Studies on populations exposed to PBBs have revealed associations with genome-wide differences in DNA methylation, suggesting that PBBs can have epigenetic effects. nih.gov These PBB-associated epigenetic changes were found to be enriched near transcription factor binding sites for nuclear hormone receptors and were correlated with changes also seen with estradiol, indicating a potential overlap with estrogenic signaling pathways. nih.gov Furthermore, these methylation changes were linked to genes involved in immune function and endocrine-related autoimmune diseases, suggesting that PBB exposure can dysregulate the immune system. nih.gov

Although this compound is a weak AhR agonist, the general pathways affected by PBBs may still be relevant, albeit to a lesser degree. The modulation of gene expression by PBBs can affect a wide range of processes including biochemical and endocrine pathways, cell cycle regulation, and the oxidative stress response. nih.gov

Biochemical and Cellular Responses to this compound Exposure

Effects on Endocrine Pathways

There is growing evidence that PBBs and related halogenated compounds can act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormone systems. imrpress.comhelsinki.firesearchgate.net This disruption can occur through various mechanisms, including direct interaction with hormone receptors, alteration of hormone metabolism, and effects on hormone transport.

A study investigating several PBB congeners found that this compound (BB-4) may disrupt the binding of the thyroid hormone triiodothyronine (T3) to the thyroid hormone receptor β1 (TRβ1). nih.gov This suggests that this compound could interfere with the normal functioning of the thyroid hormone system. Thyroid hormones are crucial for development, metabolism, and neurological function, and disruption of their signaling can have significant health consequences. nih.gov

Furthermore, broader studies on PBBs have indicated potential estrogenic activity. An epigenome-wide association study found that PBB exposure was associated with DNA methylation patterns that correlated with those associated with estradiol, suggesting that PBBs may act in a manner similar to estrogen. nih.gov Studies on structurally similar polychlorinated biphenyls (PCBs) have also demonstrated estrogenic effects, with some congeners acting as both agonists and antagonists of the estrogen receptor. nih.gov These findings suggest that PBBs, including this compound, may have the potential to disrupt endocrine function through multiple pathways.

Table 2: Summary of Potential Endocrine-Disrupting Effects

Endocrine System Potential Effect of this compound Reference
Thyroid System May disrupt the binding of T3 to the thyroid hormone receptor β1 (TRβ1). nih.gov

| Estrogenic System | Broader PBB exposure is associated with estrogen-like epigenetic changes. | nih.gov |

Oxidative Stress Induction

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. mdpi.com Exposure to various environmental contaminants, including PBBs, can lead to the induction of oxidative stress. nih.gov This is considered a significant mechanism of their toxicity.

While direct studies on this compound are scarce, research on structurally related compounds provides insights into potential mechanisms. For instance, quinone-type metabolites of polybrominated diphenyl ethers (PBDEs) have been shown to cause oxidative protein damage through the excessive production of ROS. nih.gov This damage can lead to the depletion of protein thiol groups, the formation of carbonyl groups, and the accumulation of protein aggregates, triggering cellular stress responses. nih.gov

The generation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to lipid peroxidation, protein oxidation, and DNA damage. mdpi.com This damage can disrupt normal cellular function and contribute to a variety of pathological conditions. The cellular response to oxidative stress involves the activation of antioxidant defense systems, but if the production of ROS overwhelms these defenses, cellular injury and death can occur. Although not specifically demonstrated for this compound, its metabolism could potentially generate reactive intermediates that contribute to cellular ROS levels and induce a state of oxidative stress.

Cell Cycle Regulation Perturbations

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Disruption of this process can lead to uncontrolled cell growth or cell death. nih.gov While there is a lack of direct research on the effects of this compound on cell cycle regulation, the general toxicological profile of PBBs suggests that interference with the cell cycle is a possible mechanism of toxicity. nih.gov

The cell cycle is controlled by a series of checkpoints that ensure the proper completion of each phase before the next one begins. nih.gov Key regulators of these checkpoints include cyclin-dependent kinases (CDKs) and their cyclin partners. If DNA damage is detected, for example, the cell cycle can be arrested at the G1/S or G2/M checkpoints to allow for DNA repair. nih.gov If the damage is too severe to be repaired, the cell may undergo apoptosis, or programmed cell death.

Studies on other compounds have shown that they can induce cell cycle arrest at various phases. For example, some chemicals can cause an accumulation of cells in the G1 phase, preventing them from entering the S phase (DNA synthesis), while others can cause arrest at the G2/M phase, preventing entry into mitosis. researchgate.netnih.gov Given that PBBs are known to cause a variety of cellular stresses, it is plausible that this compound could perturb cell cycle progression, potentially leading to either cell cycle arrest or aberrant proliferation. However, specific experimental data for this congener are needed to confirm this hypothesis.

Comparative Toxicological Mechanistic Investigations of PBB Congeners

The toxicological effects of Polybrominated Biphenyls (PBBs) are not uniform across all congeners. The number and position of bromine atoms on the biphenyl rings play a crucial role in determining the toxicological profile and the underlying mechanisms of action. Investigations into these differences have revealed that PBBs can be broadly categorized based on their ability to induce hepatic microsomal enzymes, a key element in their toxicity. The two primary categories of inducers are phenobarbital (PB)-type and 3-methylcholanthrene (MC)-type, with some congeners exhibiting a mixed-type induction pattern that combines characteristics of both.

A significant study by Moore, Sleight, and Aust in 1979 provided critical insights into the differential effects of PBB congeners by directly comparing this compound with 2,2',3,4,4',5,5'-heptabromobiphenyl. This research demonstrated that this compound functions as a phenobarbital-type inducer of liver microsomal enzymes. In contrast, the more heavily brominated 2,2',3,4,4',5,5'-heptabromobiphenyl was identified as a mixed-type inducer, showcasing properties of both PB and MC-type induction. umich.edunih.govumich.edu

The structural characteristics of PBB congeners are a key determinant of their mechanism of action. Congeners with bromine atoms at the ortho positions (2, 2', 6, and 6'), such as this compound, tend to be non-coplanar. This non-planar structure generally precludes high-affinity binding to the aryl hydrocarbon (Ah) receptor, which is the primary mechanism for the "dioxin-like" toxicity of coplanar PBBs. Instead, these ortho-substituted congeners often elicit their toxic effects through Ah receptor-independent pathways, which include the disruption of intracellular calcium signaling and the alteration of protein kinase C activity.

On the other hand, PBB congeners that lack ortho-substituents can adopt a more planar, "dioxin-like" conformation, allowing them to bind to and activate the Ah receptor. This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes, particularly those in the CYP1A family, which is characteristic of MC-type inducers.

The study by Moore and colleagues provided quantitative data on the effects of this compound and 2,2',3,4,4',5,5'-heptabromobiphenyl on various components of the liver microsomal enzyme system. These findings highlight the distinct mechanistic pathways through which different PBB congeners exert their toxic effects.

Below are interactive data tables summarizing the comparative effects of these two PBB congeners on key liver microsomal enzyme parameters.

Table 1: Comparative Effects of this compound and 2,2',3,4,4',5,5'-Heptabromobiphenyl on Rat Liver Microsomal Cytochrome P450 Content and NADPH-Cytochrome c Reductase Activity

CompoundCytochrome P450 (nmol/mg protein)NADPH-Cytochrome c Reductase (nmol/min/mg protein)
Control 0.85 ± 0.04105 ± 5
This compound 1.85 ± 0.15195 ± 10
2,2',3,4,4',5,5'-Heptabromobiphenyl 2.50 ± 0.20210 ± 12

Data derived from Moore, Sleight, and Aust (1979). Values are presented as mean ± standard error.

Table 2: Comparative Effects of this compound and 2,2',3,4,4',5,5'-Heptabromobiphenyl on the Metabolism of Specific Substrates by Rat Liver Microsomes

CompoundEthylmorphine N-demethylase (nmol/min/mg protein)Benzo[a]pyrene hydroxylase (nmol/min/mg protein)
Control 4.5 ± 0.30.40 ± 0.03
This compound 12.0 ± 1.00.45 ± 0.04
2,2',3,4,4',5,5'-Heptabromobiphenyl 10.5 ± 0.91.20 ± 0.10

Data derived from Moore, Sleight, and Aust (1979). Values are presented as mean ± standard error.

The data clearly illustrate that while both congeners induce cytochrome P450, their effects on specific enzyme activities differ significantly. This compound markedly increases ethylmorphine N-demethylase activity, a hallmark of phenobarbital-type induction, with a minimal effect on benzo[a]pyrene hydroxylase, which is characteristic of MC-type induction. Conversely, 2,2',3,4,4',5,5'-heptabromobiphenyl significantly induces both enzyme activities, confirming its classification as a mixed-type inducer.

These mechanistic differences based on congener structure are fundamental to understanding the diverse toxicological profiles of PBBs and for conducting accurate risk assessments of exposure to these persistent environmental pollutants.

Applications of 2,2 Dibromobiphenyl in Advanced Materials and Catalysis

Precursor in Organic Electronic Materials Development

2,2'-Dibromobiphenyl is a key starting material in the synthesis of various organic electronic materials due to its ability to form conjugated systems through coupling reactions. bloomtechz.com The bromine atoms can be readily substituted, enabling the construction of larger, more complex molecules with tailored electronic and optical properties. bloomtechz.com

Synthesis of Organic Light-Emitting Diode (OLED) Components

In the field of organic light-emitting diodes (OLEDs), this compound is utilized as a foundational molecule for creating host materials and other components. organic-chemistry.orgresearchgate.net For instance, it is a key reactant in the synthesis of 2,2'-dicarbazole-1,1'-biphenyl (2,2'-CBP), a promising host material for phosphorescent OLEDs (PHOLEDs). researchgate.netresearchgate.net The synthesis involves a double N-arylation reaction of 2,2'-diaminobiphenyl with this compound, catalyzed by palladium complexes. researchgate.netresearchgate.net Carbazole (B46965) derivatives, in general, are known for their excellent fluorescent properties, making them suitable for optoelectronic applications. ontosight.ai

Research has also explored the use of 4,4'-dibromo-2,2'-dinitrobiphenyl, a derivative of biphenyl (B1667301), in the synthesis of thermally activated delayed fluorescence (TADF) emitters for high-performance OLEDs. ossila.com These materials have demonstrated outstanding electroluminescence, achieving high external quantum efficiencies. ossila.com

Development of Photoconductive and Optical Storage Materials

The properties of this compound make it a suitable precursor for photoconductive materials, which are essential in devices for information processing, communication, and sensing. bloomtechz.com It can be reacted with other compounds to form materials with a high refractive index and low absorption, leading to excellent light transmittance and conductivity. bloomtechz.com These characteristics are vital for manufacturing efficient optical fibers and other photoconductive devices. bloomtechz.com

Furthermore, this compound is employed in the creation of optical storage materials. bloomtechz.com By reacting this compound with other molecules, materials with specific energy level structures and optical properties can be formed, enabling high-density information storage. bloomtechz.com

Integration into Polymer Optical Materials

As a monomer, this compound can be copolymerized with other monomers to create polymer optical materials with specific and desirable optical properties. bloomtechz.com These polymers often exhibit high transmittance, low birefringence, and high impact resistance. bloomtechz.com Such characteristics make them ideal for manufacturing a range of optical components, including optical films and gratings. bloomtechz.com

Building Block for Functional Organic Frameworks and Polymers

This compound acts as a fundamental building block for constructing functional organic frameworks and polymers. The two bromine atoms provide reactive sites for polymerization reactions, such as Suzuki coupling, to form conjugated macromolecules. bloomtechz.comscientific.net This process allows for the creation of polymers with extended π-systems, which are crucial for applications in organic electronics. scientific.net For example, it has been used in palladium-catalyzed reactions to synthesize fluorenyl derivatives for advanced polymer matrices.

The palladium-catalyzed amination of dibromobiphenyls has been explored for the one-step synthesis of macrocycles, although this compound has been found to yield primarily acyclic products in these reactions. researchgate.net

Role in Catalytic Systems and Ligand Synthesis

The structure of this compound also lends itself to the synthesis of ligands and catalytic systems. The biphenyl backbone is a common feature in many privileged ligands used in asymmetric catalysis.

Synthesis of Carbazole Derivatives for Catalytic Applications

A significant application of this compound is in the synthesis of carbazole derivatives, which are not only important in materials science but also find use in catalysis. organic-chemistry.orgthieme-connect.comrsc.org An efficient method for synthesizing a variety of carbazole derivatives involves the copper-catalyzed double C-N coupling reaction between this compound and various primary amines. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgrsc.org This reaction is robust, proceeds in high yields, and tolerates a wide range of amines, including aromatic and aliphatic ones. organic-chemistry.orgthieme-connect.com The use of an inexpensive copper catalyst makes this an attractive method for producing these valuable compounds. rsc.org

Reactant 1Reactant 2Catalyst SystemProductApplication
This compoundPrimary AminesCopper(I) / L-prolineN-substituted CarbazolesCatalysis, OLEDs organic-chemistry.orgthieme-connect.com
This compound2,2'-DiaminobiphenylPalladium complex2,2'-Dicarbazole-1,1'-biphenylPHOLED Host Material researchgate.netresearchgate.net

Precursors for Chiral Ligands in Asymmetric Catalysis

This compound serves as a foundational precursor for the synthesis of a class of axially chiral biaryl ligands, which are instrumental in the field of asymmetric catalysis. omicsdi.orgnih.gov The restricted rotation around the C-C single bond connecting the two phenyl rings, caused by the presence of bulky ortho substituents, gives rise to stable, non-superimposable mirror images known as atropisomers. inflibnet.ac.in This unique stereochemical feature is central to the efficacy of the chiral ligands derived from this compound. The transformation of this compound into these sophisticated ligands often involves selective metalation followed by the introduction of coordinating groups, such as phosphines. nih.govresearchgate.net

A prominent strategy for synthesizing chiral phosphine (B1218219) ligands from this compound and its derivatives is through regioselective bromine-lithium exchange reactions. nih.gov This process allows for the controlled replacement of one or both bromine atoms with lithium, creating a reactive intermediate that can be quenched with an appropriate electrophile, typically a chlorophosphine, to install the desired phosphine moieties. This modular approach enables the construction of a diverse array of both monophosphine and diphosphine ligands. nih.gov Atropisomeric C2-symmetric diphosphine ligands, such as BIPHEMP and its analogues, are renowned for their high efficiency in a variety of transition metal-catalyzed asymmetric transformations. nih.gov

Recent advancements have focused on the enantioselective synthesis of these chiral biphenyl scaffolds. Alexakis and co-workers pioneered an asymmetric desymmetrization of 2,2'-dibromobiphenyls. sioc-journal.cnccspublishing.org.cn This method utilizes an enantioselective bromine-lithium exchange process catalyzed by a chiral diether ligand. The resulting axially chiral biphenyl can then be trapped with electrophiles. For instance, quenching the lithiated intermediate with carbon dioxide can produce atropoisomeric 1,1'-biphenyl-2,2'-dicarboxylic acids, which are themselves valuable precursors for other chiral ligands. sioc-journal.cnccspublishing.org.cn

Another innovative approach involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodonium salts that are substituted with bromine at the ortho, ortho' positions. researchgate.net This method, employing a chiral bisoxazoline ligand, yields optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl. This product is a versatile intermediate where the different carbon-halogen bonds (C-I and C-Br) can be selectively functionalized through subsequent metalation and coupling reactions to introduce groups like phosphines, boronic esters, or carboxylic acids, leading to a range of functionalized axially chiral biphenyls. researchgate.net

The performance of these ligands in asymmetric catalysis is profoundly influenced by their stereoelectronic properties. nih.gov Chiral biphenyl diphosphines derived from biphenyl scaffolds, such as SYNPHOS and DIFLUORPHOS, have been synthesized and their efficacy compared in ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins. nih.gov Research has shown that the steric and electronic characteristics of the ligand, which can be fine-tuned through the synthetic route originating from precursors like this compound, are critical determinants of the enantioselectivity achieved in these catalytic reactions. nih.gov

Research Findings on Ligand Synthesis from this compound Derivatives

PrecursorReaction TypeChiral Catalyst/LigandProductYieldEnantiomeric Excess (ee)Ref
2,2',6,6'-TetrabromobiphenylAsymmetric desymmetrization (Br-Li exchange) followed by carboxylationMethyl-protected diol derivative L2Atropoisomeric 1,1'-biphenyl-2,2'-dicarboxylic acid85%80% sioc-journal.cn
ortho, ortho'-Dibromo substituted cyclic diaryliodonium saltCopper-catalyzed enantioselective ring-openingCopper-bisoxazoline catalyst systemOptically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenylExcellentExcellent researchgate.net
2,2',6-TribromobiphenylRegioselective Br-Li exchange followed by methylationn-Butyllithium2,2'-Dibromo-6-methylbiphenylHighN/A nih.gov

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Routes

The development of sustainable and green synthetic methods is a key focus in modern chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jddhs.comjddhs.com Research into the synthesis of 2,2'-Dibromobiphenyl and related biphenyl (B1667301) compounds is increasingly aligning with these principles.

Current synthesis methods for this compound often rely on traditional techniques that may involve harsh reaction conditions or the use of hazardous reagents. nbinno.comchemicalbook.comchemicalbook.com Future research is geared towards the adoption of greener alternatives. One promising area is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis , for example, can significantly reduce reaction times and energy input compared to conventional heating methods. jddhs.com

Another key area of development is flow chemistry . By conducting reactions in a continuous stream through a microreactor, flow chemistry offers enhanced safety, better heat transfer, and improved reaction control. thieme-connect.de This can lead to higher yields and purity, reducing the need for extensive purification steps. The application of flow chemistry to the synthesis of halogenated biphenyls could offer a more sustainable and scalable production method. nih.govresearchgate.net

The choice of solvents and catalysts also plays a crucial role in the sustainability of a synthetic route. Research is ongoing into the use of greener solvents , such as water or bio-based solvents, to replace traditional volatile organic compounds. researchgate.net Furthermore, the development of highly active and recyclable catalysts, including water-soluble nanocatalysts, can improve the efficiency and environmental footprint of cross-coupling reactions used to synthesize biphenyls. researchgate.net

Synthesis TechniquePotential Advantages for this compound Production
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption. jddhs.com
Flow ChemistryEnhanced safety, improved control, and scalability. nih.gov
Green SolventsUse of environmentally benign solvents like water. researchgate.net
Recyclable CatalystsIncreased efficiency and reduced waste from catalytic processes. researchgate.net

Advanced Mechanistic Insights at the Nanoscale

Understanding chemical reactions at the nanoscale is crucial for designing new materials and processes with atomic precision. This compound is a valuable precursor molecule in the field of on-surface synthesis , a bottom-up approach to creating novel nanostructures directly on a substrate.

A significant area of research is the use of this compound and similar molecules to fabricate graphene nanoribbons (GNRs) . researchgate.netrsc.org In this process, the precursor molecules are deposited onto a catalytic metal surface, such as gold or copper, under ultrahigh vacuum conditions. researchgate.netnih.gov Upon heating, the bromine atoms are cleaved from the biphenyl core, and the resulting reactive intermediates polymerize. A further heating step induces cyclodehydrogenation, leading to the formation of planar, atomically precise GNRs. nih.govnih.gov

Advanced microscopy techniques, particularly Scanning Tunneling Microscopy (STM) , are instrumental in gaining mechanistic insights into these on-surface reactions. nih.gov STM allows researchers to visualize individual molecules and track the step-by-step transformation from precursor to the final nanostructure. This provides invaluable information about reaction pathways, intermediate states, and the influence of the substrate on the reaction. By studying these processes at the single-molecule level, scientists can refine the synthesis of GNRs with specific widths, edge structures, and electronic properties. researchgate.netnih.gov The insights gained from these studies are essential for the rational design of new molecular precursors for the bottom-up fabrication of carbon-based nanoelectronics. rsc.org

TechniqueApplication to this compoundInsights Gained
On-Surface SynthesisPrecursor for graphene nanoribbons. researchgate.netrsc.orgControlled fabrication of atomically precise nanostructures.
Scanning Tunneling Microscopy (STM)Visualization of reaction intermediates and final products. nih.govUnderstanding of reaction pathways and surface-catalyzed mechanisms.

Predictive Modeling for Environmental and Toxicological Outcomes

As a member of the polybrominated biphenyl (PBB) family, understanding the environmental fate and potential toxicity of this compound is of significant importance. chemicalbook.comnih.govPredictive modeling , particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is an emerging area of research that aims to forecast the properties of chemicals without extensive experimental testing. mdpi.com

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental properties. nih.govnih.gov For PBBs, these models can be used to predict a range of toxicological endpoints, including carcinogenicity, developmental toxicity, and endocrine-disrupting potential. mdpi.comacs.org By analyzing the structural features of different PBB congeners, such as the number and position of bromine atoms, QSAR models can identify the key molecular descriptors that influence toxicity. nih.gov

These in silico approaches are becoming increasingly important in chemical risk assessment. nih.govljmu.ac.uk They offer a more rapid and cost-effective way to screen large numbers of chemicals for potential hazards. For this compound, predictive models can help to estimate its persistence in the environment, its potential for bioaccumulation, and its likely metabolic pathways. mdpi.com This information is crucial for regulatory agencies and for guiding the development of safer, more sustainable chemical alternatives. The development of more accurate and robust predictive models for PBBs and their transformation products remains an active area of research. mdpi.comresearchgate.net

Modeling ApproachApplication to this compoundPredicted Outcomes
3D-QSARAssessing various human toxicity risks. mdpi.comCarcinogenicity, developmental toxicity, neurotoxicity. mdpi.com
TOPKATEvaluating potential rodent carcinogenicity and other toxicities. mdpi.comMutagenicity, skin/eye irritation, aquatic toxicity. mdpi.com
In silico DosimetryTranslating in vitro data to predict in vivo exposure concentrations. nih.govDevelopmental hazard thresholds. nih.gov

Novel Applications in Interdisciplinary Fields

The unique structure of this compound makes it a versatile building block for the synthesis of more complex molecules with applications in diverse scientific and technological fields. nbinno.com

In materials science , this compound is a key intermediate in the synthesis of organosilicon compounds, such as 5,5-dimethyl-5H-dibenzosilole. nbinno.comchemicalbook.comcookechem.com These types of molecules are being investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl core provides a rigid and electronically active scaffold that can be further functionalized to tune the material's properties. It is also listed as a building block for small molecule semiconductors. tcichemicals.com

The reactivity of the carbon-bromine bonds in this compound also makes it a valuable precursor for the synthesis of novel ligands for catalysis . By replacing the bromine atoms with coordinating groups, new bidentate ligands can be created. These ligands can then be used to form metal complexes with unique catalytic activities for a wide range of chemical transformations.

Furthermore, the biphenyl scaffold is a common motif in medicinal chemistry . While this compound itself is not a therapeutic agent, it can serve as a starting material for the synthesis of more complex drug candidates. The ability to introduce different functional groups at the 2 and 2' positions allows for the systematic exploration of structure-activity relationships in drug discovery programs. The development of nature-inspired biphenyls with potential biological activities is an area of ongoing research. acs.org

FieldApplication of this compoundPotential Impact
Materials SciencePrecursor for organosilicon compounds and semiconductors. nbinno.comtcichemicals.comDevelopment of new materials for organic electronics. nbinno.com
CatalysisSynthesis of novel bidentate ligands.Creation of new catalysts for efficient chemical synthesis.
Medicinal ChemistryScaffold for the synthesis of potential drug candidates. acs.orgDiscovery of new therapeutic agents.
NanosciencePrecursor for on-surface synthesis of graphene nanoribbons. researchgate.netFabrication of next-generation nanoelectronic devices. rsc.org

Q & A

Q. What are the primary synthetic routes for 2,2'-Dibromobiphenyl, and how do reaction conditions impact yield?

The Br-Li exchange reaction using n-BuLi is a key method for synthesizing unsymmetrical biaryls from this compound. Evidence from macrobatch reactor experiments shows yields of 94% at −78°C (4-minute reaction time), but yields drop to 86% at −48°C, indicating temperature sensitivity. Optimizing cryogenic conditions (−78°C) and short reaction times (≤4 minutes) maximizes product purity and minimizes side reactions . Alternative routes, such as Suzuki-Miyaura coupling, require careful selection of catalysts (e.g., Pd-based systems) to address steric hindrance from bromine substituents.

Q. Which analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. Reference standards (e.g., 100 µg/mL in hexane solutions) enable calibration for environmental analysis . For structural confirmation, compare NMR spectra with computational predictions (e.g., using NIST data ). High-performance liquid chromatography (HPLC) with UV detection is also effective for purity assessment, particularly when detecting trace impurities from bromination side reactions .

Q. What safety protocols are essential for handling this compound?

Classified under IARC Group 2B (possible carcinogen), it requires handling in fume hoods with nitrile gloves and lab coats. Waste disposal must comply with halogenated organic compound protocols. Toxicity studies highlight bioaccumulation risks, necessitating rigorous containment during environmental fate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Br-Li exchange reaction yields?

Discrepancies in yields (e.g., 94% vs. 69% at −78°C ) may arise from trace moisture or oxygen contamination. Replicate experiments under inert atmospheres (argon/glovebox) and use freshly distilled solvents. Kinetic studies (e.g., in situ monitoring via FTIR) can identify side reactions, such as premature quenching of lithium intermediates.

Q. What strategies mitigate side reactions during functionalization of this compound?

Steric hindrance at the 2,2' positions complicates cross-coupling. Using bulky ligands (e.g., SPhos) in palladium-catalyzed reactions improves selectivity . For electrophilic substitutions, meta-directing effects of bromine necessitate directing groups (e.g., boronic esters) to achieve regioselectivity. Computational modeling (DFT) aids in predicting reactive sites .

Q. What methodological considerations apply to studying environmental degradation pathways?

Simulate photolysis and hydrolysis under controlled UV light (254 nm) and pH conditions. Track degradation products (e.g., hydroxylated biphenyls) via LC-MS. Field studies should account for sediment adsorption coefficients (log Koc >5.0), as this compound exhibits persistence in anaerobic environments .

Q. How can computational models predict physicochemical properties of derivatives?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for bromine substituents, aiding in reactivity predictions. QSPR models correlate log P values (experimental: ~4.2) with bioaccumulation potential . Validate models against experimental data from NIST or IARC databases .

Application-Focused Questions

Q. What role does this compound play in material science?

It serves as a precursor for liquid crystals (e.g., via Suzuki coupling to generate terphenyls) and flame-retardant polymers. Steric effects from bromine substituents influence mesophase stability in liquid crystals .

Q. How is it utilized as a reference standard in environmental analysis?

Certified solutions (e.g., 35 µg/mL in isooctane) are used to calibrate GC-ECD systems for detecting brominated biphenyls in soil and water. Co-elution with decabromobiphenyls requires column optimization (e.g., DB-5MS) for resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.